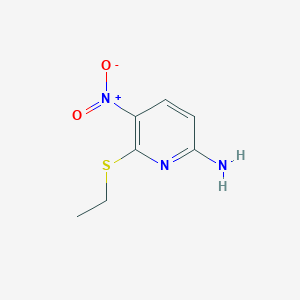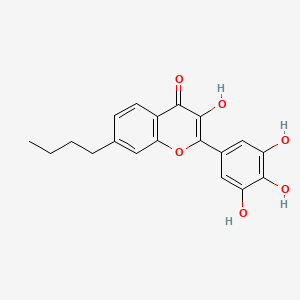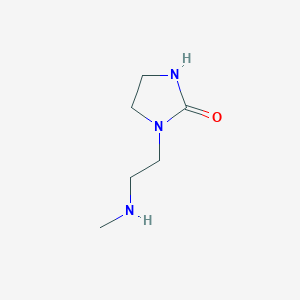
1-(2-Methylamino-ethyl)-imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylamino-ethyl)-imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of an imidazolidinone ring substituted with a 2-methylamino-ethyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylamino-ethyl)-imidazolidin-2-one typically involves the reaction of imidazolidinone with 2-methylamino-ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylamino-ethyl)-imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the 2-methylamino-ethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of imidazolidinone derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone derivatives with various functional groups.
Scientific Research Applications
1-(2-Methylamino-ethyl)-imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylamino-ethyl)-imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(2-Amino-ethyl)-imidazolidin-2-one
- 1-(2-Dimethylamino-ethyl)-imidazolidin-2-one
- 1-(2-Ethylamino-ethyl)-imidazolidin-2-one
Comparison: 1-(2-Methylamino-ethyl)-imidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H13N3O |
|---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
1-[2-(methylamino)ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C6H13N3O/c1-7-2-4-9-5-3-8-6(9)10/h7H,2-5H2,1H3,(H,8,10) |
InChI Key |
QRKODXYEJXGKFG-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1CCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


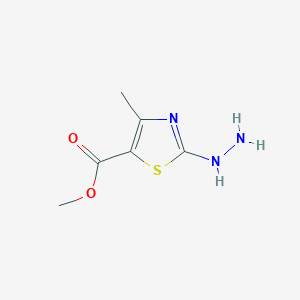
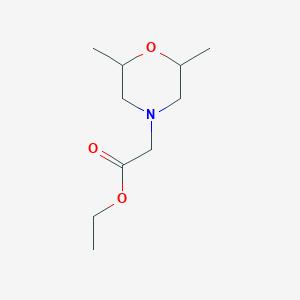
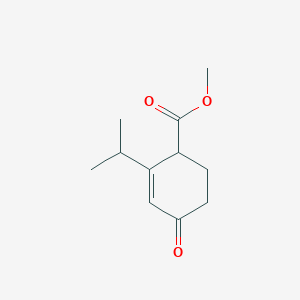

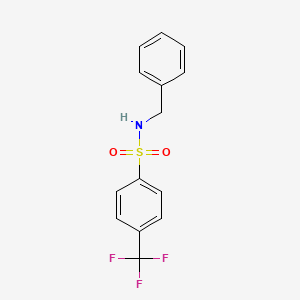
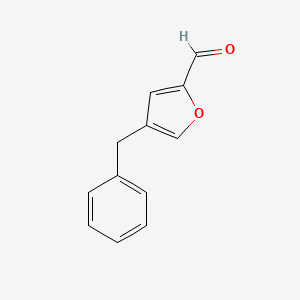
![beta-[(2,2-Dimethoxyethyl)amino]-alpha-phenylbenzeneethanol](/img/structure/B8683151.png)
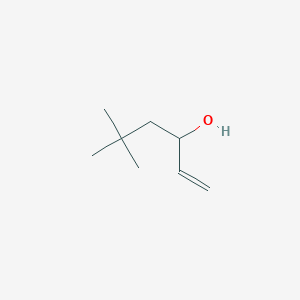
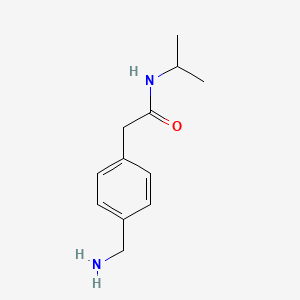
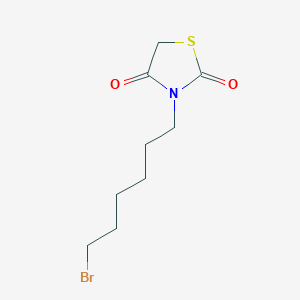
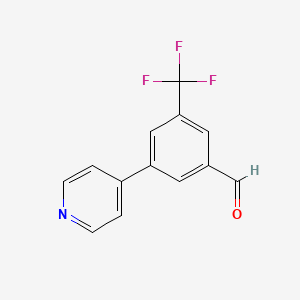
![1-[4-Bromo-7-(1-phenylethoxy)benzofuran-2-yl]ethanone](/img/structure/B8683203.png)
